N-(3-chlorophenyl)-4-nitro-1H-pyrazol-5-amine
Overview
Description
“N-(3-chlorophenyl)-4-nitro-1H-pyrazol-5-amine” is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also has a nitro group (-NO2) and an amine group (-NH2), which are functional groups that can participate in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines, nitro compounds, and chlorinated phenyl groups .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. The amine group can participate in acid-base reactions, the nitro group can be reduced to an amine, and the chlorine atom on the phenyl ring can be involved in electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis of Highly Functionalized Compounds : N-(3-chlorophenyl)-4-nitro-1H-pyrazol-5-amine is used in the synthesis of various highly functionalized compounds. For example, its derivatives have been involved in the synthesis of pyrazolo[3,4-b]pyridines, which are created through domino reactions involving the formation of multiple bonds, leading to six-membered rings in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).
Energetic Material Development : The compound has potential applications in the development of energetic materials. Amination of similar nitroazoles has shown that incorporating amino groups into nitroazole rings can enhance nitrogen content, heat of formation, and impact sensitivity (Zhao et al., 2014).
Antitumor, Antifungal, and Antibacterial Applications : Derivatives of this compound have been studied for their potential as antitumor, antifungal, and antibacterial agents. Studies on pyrazole derivatives have revealed significant pharmacophore sites for these biological activities (Titi et al., 2020).
Synthesis of Antimicrobial and Anticancer Agents : Synthesis of novel pyrazole derivatives has been explored for their antimicrobial and anticancer properties. For instance, some compounds exhibited higher anticancer activity than reference drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Novel Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives : These derivatives have been synthesized and evaluated for their ability to inhibit the growth of A549 lung cancer cells, indicating potential applications in cancer treatment (Zhang et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-nitro-1H-pyrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c10-6-2-1-3-7(4-6)12-9-8(14(15)16)5-11-13-9/h1-5H,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVDNEPLTHRILK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=NN2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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